7-bromo-4-chloro-1,3-benzothiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

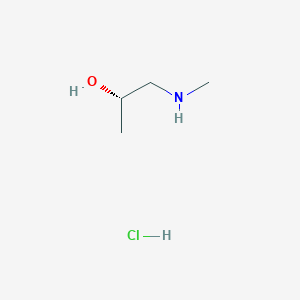

“7-bromo-4-chloro-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 1342623-73-7 . It has a molecular weight of 263.54 and is typically in the form of a powder . The IUPAC name for this compound is 7-bromo-4-chloro-1,3-benzothiazol-2-amine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “7-bromo-4-chloro-1,3-benzothiazol-2-amine”, often involves the reaction of substituted anilines with potassium thiocyanate . This process can be catalyzed by nano-BF3/SiO2, which is a reusable heterogeneous catalyst . The resulting 2-amino-substituted benzothiazoles are obtained in high to excellent yields and short reaction times under mild conditions .Molecular Structure Analysis

The InChI code for “7-bromo-4-chloro-1,3-benzothiazol-2-amine” is 1S/C7H4BrClN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) . This indicates the presence of bromine, chlorine, nitrogen, and sulfur atoms in the molecular structure.Chemical Reactions Analysis

Benzothiazole derivatives, including “7-bromo-4-chloro-1,3-benzothiazol-2-amine”, have diverse chemical reactivities . They can undergo various chemical reactions, such as condensation with aldehydes, cyclization of o-bromophenylthioureas, and reactions with arylthioureas .Physical And Chemical Properties Analysis

“7-bromo-4-chloro-1,3-benzothiazol-2-amine” is a powder at room temperature . It has a molecular weight of 263.54 . The compound’s InChI code is 1S/C7H4BrClN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) .科学研究应用

Here is a comprehensive analysis of the scientific research applications of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, focusing on six unique applications:

HIV Treatment Research

This compound is used as a heterocyclic fragment in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections .

Pharmaceutical Synthesis

It serves as a key component in the development of NLRP3 modulators and sodium channel inhibitors , which show promise in treating proliferative disorders like cancer and pain disorders .

Anti-Inflammatory and Analgesic Research

Derivatives of benzothiazole, including this compound, are screened for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Antibacterial Research

Benzothiazole derivatives display antibacterial activity by inhibiting various enzymes and proteins crucial for bacterial survival and proliferation .

Agricultural Research

While specific details are not provided in the search results, benzoxazole derivatives, which are closely related to benzothiazole compounds, have been used in agricultural research .

Chemical Synthesis

This compound is also used in the synthesis of a variety of organic compounds beyond medical research, including applications in chemical research and development .

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organism . The specific interactions and changes caused by 7-bromo-4-chloro-1,3-benzothiazol-2-amine require further investigation.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect the biochemical pathways of Mycobacterium tuberculosis

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may inhibit the growth of Mycobacterium tuberculosis

安全和危害

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Benzothiazole derivatives, including “7-bromo-4-chloro-1,3-benzothiazol-2-amine”, have been extensively studied due to their wide range of biological activities and medicinal applications . Future research could focus on developing novel synthesis methods, exploring new biological activities, and improving the safety profile of these compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-chloro-1,3-benzothiazol-2-amine involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "4-chloro-1,3-benzothiazol-2-amine", "Bromine", "Suitable solvent" ], "Reaction": [ "Dissolve 4-chloro-1,3-benzothiazol-2-amine in a suitable solvent", "Add bromine dropwise to the reaction mixture with stirring", "Maintain the reaction mixture at a suitable temperature and stirring for a suitable time", "Isolate the product by filtration or other suitable means", "Purify the product by recrystallization or other suitable means" ] } | |

CAS 编号 |

1342623-73-7 |

分子式 |

C7H4BrClN2S |

分子量 |

263.5 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。